3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride
Overview
Description
3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring and a trichloroacetate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of pyrrolidine with trichloroacetic acid or its derivatives. One common method includes the esterification of trichloroacetic acid with pyrrolidine under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products or reduced nitrogen-containing species.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated or reduced nitrogen-containing compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The trichloroacetate group may enhance the compound’s binding affinity or stability, contributing to its overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Trichloroacetic Acid: A reagent commonly used in organic synthesis and as a precursor for trichloroacetate derivatives.
N-Substituted Pyrrolidines: Compounds with different substituents on the nitrogen atom, which can exhibit diverse biological activities.
Uniqueness
3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is unique due to the combination of the pyrrolidine ring and the trichloroacetate group. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
pyrrolidin-3-yl 2,2,2-trichloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl3NO2.ClH/c7-6(8,9)5(11)12-4-1-2-10-3-4;/h4,10H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYPGMYDIDRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)C(Cl)(Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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